7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products.
Scientific Research Applications
7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 4-chlorobenzoate: Shares similar structural features and chemical properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: An intermediate in the synthesis of the target compound.
Uniqueness
7-(4-Nitrophenyl)-2-thioxo-1,3-benzoxathiol-5-yl 4-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H10ClNO5S2 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
[7-(4-nitrophenyl)-2-sulfanylidene-1,3-benzoxathiol-5-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H10ClNO5S2/c21-13-5-1-12(2-6-13)19(23)26-15-9-16(18-17(10-15)29-20(28)27-18)11-3-7-14(8-4-11)22(24)25/h1-10H |
InChI Key |
NEVCUGNCRSNUGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)Cl)SC(=S)O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.